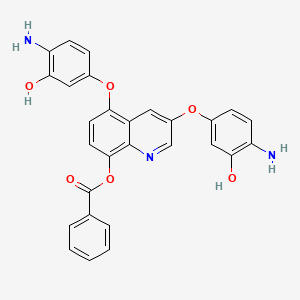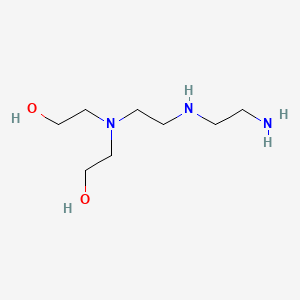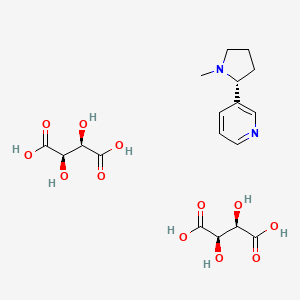![molecular formula C13H14OS B12900014 3-[3-(Phenylsulfanyl)propyl]furan CAS No. 89171-61-9](/img/structure/B12900014.png)
3-[3-(Phenylsulfanyl)propyl]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(Phenylsulfanyl)propyl]furan is a compound belonging to the class of furan-based compounds. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. The presence of the phenylsulfanyl group attached to the propyl chain makes this compound unique and interesting for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Phenylsulfanyl)propyl]furan typically involves the cyclization of haloallenyl ketones using gold (III) catalysts. This method proceeds through a 1,2-migration of a halogen atom, introducing a substituent at the C-3 position of the furan ring .
Industrial Production Methods: Industrial production of furan derivatives often involves the use of biomass-derived feedstocks such as furfural. The process includes catalytic hydrogenation and subsequent functionalization to introduce the desired substituents .
Analyse Chemischer Reaktionen
Types of Reactions: 3-[3-(Phenylsulfanyl)propyl]furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: Reduction reactions can convert the furan ring to dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products:
Oxidation: Furanones and carboxylic acids.
Reduction: Dihydrofurans.
Substitution: Halogenated or nitrated furans.
Wissenschaftliche Forschungsanwendungen
3-[3-(Phenylsulfanyl)propyl]furan has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-[3-(Phenylsulfanyl)propyl]furan involves its interaction with various molecular targets. The furan ring can undergo ring-opening reactions, which can be harnessed for generating tailored products. The phenylsulfanyl group can interact with biological targets, potentially leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Furfural: A furan derivative used as a precursor for various chemicals.
Furfuryl Alcohol: Used in the production of resins and polymers.
2,5-Furandicarboxylic Acid: A promising bio-based alternative to terephthalic acid in the production of polyesters.
Uniqueness: 3-[3-(Phenylsulfanyl)propyl]furan is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties compared to other furan derivatives.
Eigenschaften
CAS-Nummer |
89171-61-9 |
|---|---|
Molekularformel |
C13H14OS |
Molekulargewicht |
218.32 g/mol |
IUPAC-Name |
3-(3-phenylsulfanylpropyl)furan |
InChI |
InChI=1S/C13H14OS/c1-2-6-13(7-3-1)15-10-4-5-12-8-9-14-11-12/h1-3,6-9,11H,4-5,10H2 |
InChI-Schlüssel |
AVZFGNHJQQXHCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SCCCC2=COC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[(2,2-diphenylethyl)amino]ethan-1-one](/img/structure/B12899963.png)
![8-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12899964.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B12899972.png)


![4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide](/img/structure/B12899992.png)
![1,2,3,4,6,7,8,9-Octamethyldibenzo[b,d]furan](/img/structure/B12899997.png)
![N-Acetyl-N-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide](/img/structure/B12900003.png)



